molecular formula C15H22N2O2 B3977739 1-ethyl-4-(2-phenoxypropanoyl)piperazine

1-ethyl-4-(2-phenoxypropanoyl)piperazine

Cat. No.: B3977739
M. Wt: 262.35 g/mol
InChI Key: DBDLWUIKVKEAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Broader Chemistry of Phenoxypropanoyl and Piperazine (B1678402) Scaffolds

The molecular architecture of 1-ethyl-4-(2-phenoxypropanoyl)piperazine is a deliberate amalgamation of two "privileged scaffolds" in drug discovery. nih.govnih.govresearchgate.net The phenoxy group, a terminal phenyl ring linked via an ether bond, is a moiety found in numerous approved drugs. nih.govnih.gov Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often through π–π stacking interactions and hydrogen bond acceptance by the ether oxygen. mdpi.com The phenoxy scaffold is a key component in drugs targeting a wide range of conditions, including cardiovascular, neurological, and infectious diseases. nih.govnih.gov

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is another cornerstone of medicinal chemistry. nih.gov Its versatile structure allows for easy modification and the introduction of various substituents, making it a popular building block in the design of new bioactive molecules. nih.govresearchgate.net The two nitrogen atoms provide sites for substitution, influencing the compound's polarity, basicity, and ability to interact with biological targets. nih.gov The piperazine scaffold is a common feature in drugs with diverse therapeutic applications, including antipsychotic, antihistamine, anti-anginal, and anticancer agents. wisdomlib.org

Significance of Piperazine Derivatives in Contemporary Chemical Biology Research

Piperazine derivatives have garnered significant attention in contemporary chemical biology due to their broad spectrum of pharmacological activities. nih.gov Trivial changes in the substitution pattern on the piperazine nucleus can lead to distinguishable differences in their biological effects. ijrrjournal.com This structural versatility has made piperazine a focal point for the development of new therapeutic agents. thieme-connect.com

The two nitrogen atoms in the piperazine ring can be functionalized to modulate aqueous solubility, cell permeability, and protein-binding capacity, which are critical properties for effective drug candidates. researchgate.net Research has demonstrated that piperazine derivatives exhibit a wide array of biological activities, as summarized in the table below.

Pharmacological ActivityTherapeutic AreaReference
AntimicrobialInfectious Diseases nih.govnih.govresearchgate.net
AnticancerOncology nih.govmdpi.com
Anti-inflammatoryInflammatory Disorders thieme-connect.com
NeuroprotectiveNeurological Disorders nih.gov
AntipsychoticPsychiatry wikipedia.org
AntidepressantPsychiatry ijpsr.com
AntihistaminicAllergies wisdomlib.org

Overview of Precedent Research Leading to the Investigation of this compound and its Analogues

The combination of a phenoxy moiety with a piperazine ring has been explored in various contexts. For instance, phenoxyalkyl piperidine (B6355638) and morpholine (B109124) derivatives have been investigated for a range of pharmacological activities, from antitussive to anticancer properties. researchgate.net Furthermore, the synthesis of phenylpiperazine derivatives has been pursued for applications in agriculture as acaricides. nih.gov The exploration of N-alkyl and N-aryl piperazine derivatives has also yielded compounds with significant antimicrobial activity. nih.gov These examples of combining aromatic moieties with a piperazine core suggest a logical progression towards the synthesis and evaluation of molecules like this compound.

Identification of Current Research Gaps and Rationale for Advanced Academic Inquiry into this compound

The most prominent research gap concerning this compound is the complete lack of published data on its synthesis, characterization, and biological activity. This absence of information provides a clear rationale for initiating foundational research into this compound.

The rationale for such an inquiry is built upon the established pharmacological potential of its constituent scaffolds. The combination of the phenoxypropanoyl group with the N-ethylpiperazine moiety could yield a molecule with novel biological properties. Advanced academic inquiry could begin with the development of a reliable synthetic route to produce the compound in sufficient purity and quantity for biological screening.

Subsequent research could then focus on a broad-based screening of its activity across various therapeutic areas where phenoxy and piperazine derivatives have shown promise, including but not limited to:

Central Nervous System (CNS) Disorders: Given the prevalence of piperazine derivatives in antipsychotic and antidepressant medications, investigating the potential neuropharmacological effects of this compound is a logical starting point. ijrrjournal.com

Oncology: The anticancer properties of numerous piperazine-containing compounds warrant the evaluation of this compound for its cytotoxic or antiproliferative effects. mdpi.com

Infectious Diseases: The established antimicrobial activity of both phenoxy and piperazine derivatives suggests that this compound could be screened for antibacterial and antifungal properties. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-16-9-11-17(12-10-16)15(18)13(2)19-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDLWUIKVKEAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 4 2 Phenoxypropanoyl Piperazine

Retrosynthetic Analysis and Key Precursors for 1-ethyl-4-(2-phenoxypropanoyl)piperazine

A retrosynthetic analysis of this compound reveals that the central amide bond is the key disconnection point. This bond formation strategy points to two primary precursors: 1-ethylpiperazine (B41427) and 2-phenoxypropanoic acid or its activated form, 2-phenoxypropanoyl chloride.

1-Ethylpiperazine is a commercially available secondary amine. Its synthesis can be achieved through several methods, including the alkylation of piperazine (B1678402) with an ethyl halide, such as ethyl bromide, under basic conditions. Another approach involves the reaction of piperazine with acetaldehyde (B116499) followed by reduction. These methods provide the necessary N-ethylated piperazine core required for the subsequent acylation step.

2-Phenoxypropanoic acid is the second key precursor. It can be synthesized via the Williamson ether synthesis, reacting phenol (B47542) with a 2-halopropanoic acid ester, followed by hydrolysis. The corresponding acyl chloride, 2-phenoxypropanoyl chloride , can be prepared from the carboxylic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. This activated form is highly reactive and suitable for the direct acylation of amines.

Established Synthetic Routes for this compound and Analogues

The most direct and established route for the synthesis of this compound is the N-acylation of 1-ethylpiperazine. This can be accomplished through two primary approaches.

Multi-Step Synthesis Approaches and Optimized Reaction Conditions

A common and efficient method involves the reaction of 1-ethylpiperazine with 2-phenoxypropanoyl chloride in an inert solvent, such as dichloromethane (B109758) or toluene, in the presence of a base to neutralize the hydrochloric acid byproduct. Triethylamine or a similar non-nucleophilic base is typically employed. The reaction is generally carried out at room temperature and proceeds with good yield.

Alternatively, a direct amide coupling between 1-ethylpiperazine and 2-phenoxypropanoic acid can be achieved using coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the formation of the amide bond by activating the carboxylic acid. This method avoids the need to prepare the acyl chloride separately.

Precursor 1Precursor 2Coupling MethodBaseSolventTypical Conditions
1-Ethylpiperazine2-Phenoxypropanoyl chlorideAcyl Chloride MethodTriethylamineDichloromethaneRoom Temperature
1-Ethylpiperazine2-Phenoxypropanoic acidCarbodiimide Coupling (EDC/HOBt)-Dichloromethane/DMFRoom Temperature

Yield Optimization Strategies and Reaction Parameter Control

To maximize the yield of this compound, several reaction parameters can be controlled. In the acyl chloride method, slow, dropwise addition of the acyl chloride to a solution of the amine and base at a controlled temperature (e.g., 0 °C to room temperature) can minimize side reactions. The stoichiometry of the reactants is also crucial; a slight excess of the amine or the use of a scavenger for the HCl byproduct can drive the reaction to completion.

For carbodiimide-mediated couplings, the choice of solvent can influence the reaction rate and solubility of the reagents. Anhydrous conditions are important to prevent the hydrolysis of the activated carboxylic acid intermediate. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time.

Novel Synthetic Strategies for this compound

Recent advancements in synthetic chemistry offer new avenues for the synthesis of amides like this compound, with a focus on sustainability and efficiency.

Exploration of Green Chemistry Principles and Sustainable Synthesis Methods

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for amide bond formation. One promising approach is the use of biocatalysts, such as immobilized lipases, which can catalyze the amidation of carboxylic acids and amines under mild conditions, often in non-toxic solvents or even in solvent-free systems.

Another green strategy involves the direct amidation of carboxylic acids and amines in water, which serves as a safe and abundant solvent. While typically challenging due to the competing acid-base reaction, specialized catalysts and reaction conditions are being developed to facilitate this transformation. Furthermore, catalyst-free N-acylation reactions under solvent-free conditions or in water are emerging as highly efficient and sustainable alternatives to traditional methods. orientjchem.org

Stereoselective Synthesis of Enantiomers (if applicable to the compound's inherent chirality)

The 2-phenoxypropanoyl moiety of the target molecule contains a chiral center at the alpha-carbon of the propionyl group. Therefore, this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires a stereoselective approach.

This can be achieved by starting with an enantiomerically pure precursor, either (R)- or (S)-2-phenoxypropanoic acid. Methods for the enantioselective synthesis of these acids have been reported, including chiral resolution of the racemic acid or asymmetric synthesis. For instance, enzymatic resolution using lipases can selectively esterify one enantiomer, allowing for their separation. Once the desired enantiomer of 2-phenoxypropanoic acid is obtained, it can be converted to the corresponding acyl chloride or used directly in a coupling reaction with 1-ethylpiperazine to yield the enantiomerically pure target compound.

Alternatively, asymmetric catalytic methods for the acylation of piperazines could potentially be developed to introduce the chiral center stereoselectively during the amide bond formation step, although this is a more complex synthetic challenge.

Derivatization and Structural Modifications of the this compound Scaffold

The derivatization of the this compound scaffold can be methodically approached by modifying its three primary components. These modifications aim to alter lipophilicity, electronic distribution, steric bulk, and conformational flexibility, which are critical determinants of a molecule's biological activity.

The terminal phenoxy group is a well-recognized privileged structure in medicinal chemistry, and its substitution is a primary strategy for lead optimization. nih.govnih.gov Modifications to the phenyl ring can significantly influence the molecule's binding affinity and selectivity through various molecular interactions.

Research on various molecular scaffolds has shown that introducing substituents to a terminal phenoxy ring can modulate interactions with target proteins. For instance, π-π stacking interactions between the phenyl ring and aromatic amino acid residues like tryptophan or tyrosine at a receptor's binding site are common. nih.gov The nature and position of substituents can enhance these interactions. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., alkyl, alkoxy) can alter the electronic character of the ring, affecting its binding properties.

Common derivatization strategies for the phenoxy moiety include:

Halogenation: Introducing fluorine, chlorine, or bromine atoms, particularly at the para or meta positions, can enhance binding affinity and improve metabolic stability. A double-chlorine substitution has been noted to significantly increase activity in some contexts. nih.gov

Alkylation/Alkoxylation: The addition of small alkyl (e.g., methyl, tert-butyl) or alkoxy (e.g., methoxy) groups can increase hydrophobic interactions with the target. Ortho-substitution, in particular, can influence the conformation of the phenoxy group relative to the rest of the molecule. nih.gov

Introduction of Polar Groups: Adding groups capable of forming hydrogen bonds, such as hydroxyl or amino groups, can introduce new, favorable interactions with polar residues in a binding pocket.

The following table summarizes potential modifications to the phenoxy ring and their strategic rationale.

Substitution PositionSubstituent GroupRationale for IntroductionPotential Interaction Influence
ortho-Cl, -CH₃To induce a conformational twist, enhance hydrophobic interactions. nih.govMay stabilize hydrogen bonds with adjacent polar residues. nih.gov
meta-CF₃, -ClTo alter electronic properties and increase metabolic stability.Can enhance binding affinity through specific electronic interactions.
para-F, -Cl, -OCH₃To modulate lipophilicity and serve as a hydrogen bond acceptor (-OCH₃).Can improve binding affinity and selectivity. nih.gov

The piperazine ring is a versatile scaffold in drug design, often contributing to aqueous solubility and serving as a linker to orient other functional groups. nih.gov Modifications can involve substitution at the N-1 nitrogen or replacement of the entire ring with a bioisosteric equivalent.

N-1 Position Modifications: The ethyl group at the N-1 position of the piperazine ring is a key site for modification. Standard synthetic methods such as nucleophilic substitution on alkyl halides or reductive amination can be employed to introduce a variety of substituents. nih.gov Varying the N-1 substituent allows for the systematic exploration of a specific binding pocket. For example, replacing the ethyl group with other alkyl chains (e.g., methyl, n-propyl, isopropyl) can probe the size and nature of a hydrophobic pocket. nih.gov

Rigid Analogs: Replacing the flexible piperazine with conformationally restricted analogs, such as diazabicycloalkanes (e.g., 2,5-diazabicyclo[2.2.1]heptane or 3,8-diaza[3.2.1]bicyclooctane), can lock the molecule into a more defined shape. researchgate.net This can lead to enhanced binding affinity if the rigid conformation is favorable for interaction with the biological target. researchgate.net

Alternative Heterocycles: Bioisosteric replacement with other six-membered heterocycles like morpholine (B109124) or five-membered rings such as pyrrolidine (B122466) can significantly impact biological activity and physicochemical properties. nih.gov For instance, replacing piperazine with morpholine removes a basic nitrogen atom, which can alter solubility and potential off-target interactions.

The table below outlines possible modifications to the piperazine ring system.

Modification TypeExample ModifierRationale
N-1 Substitution-CH₃, -CH₂CH₂CH₃, -benzylTo explore steric and hydrophobic limits of the binding site.
Ring Replacement3,8-diazabicyclo[3.2.1]octaneTo introduce conformational rigidity and improve binding affinity. researchgate.net
Ring ReplacementMorpholineTo reduce basicity and alter pharmacokinetic profile. nih.gov
Ring ReplacementPyrrolidineTo alter ring size and conformational flexibility. nih.gov

The propanoyl linker connects the phenoxy and piperazine moieties and its structure can be critical for establishing the correct distance and orientation between these two key fragments. Variations in the linker's length, rigidity, and substitution pattern are important avenues for optimization.

Chain Length Modification: Altering the length of the acyl chain can be achieved through standard amide coupling reactions between 1-ethylpiperazine and the corresponding phenoxyalkanoic acid. Synthesizing analogs with an acetyl (two-carbon) or butanoyl (four-carbon) linker would directly test the spatial requirements of the target's binding site.

Introduction of Substituents: Introducing small substituents, such as a methyl or hydroxyl group, onto the propanoyl linker can create chiral centers. This allows for the synthesis and evaluation of individual stereoisomers, which may exhibit different biological activities and metabolic profiles. For instance, a hydroxyl group on the linker could introduce a new hydrogen bonding opportunity.

Amide Bond Isosteres: The amide bond of the propanoyl linker is susceptible to hydrolysis by metabolic enzymes. Replacing this bond with a more stable isostere, such as an ester, sulfonamide, or a reversed amide, can be a strategy to improve the metabolic stability and pharmacokinetic profile of the compound.

The following table details potential modifications to the propanoyl linker.

Modification TypeExample StructureRationale
Chain Length VariationAcetyl or Butanoyl LinkerTo optimize the distance between the phenoxy and piperazine moieties.
α-Carbon SubstitutionIntroduction of -CH₃ or -OHTo create stereocenters and explore chiral recognition at the binding site.
β-Carbon SubstitutionIntroduction of -CH₃ or -OHTo alter the conformational preference of the linker.
Amide IsostereSulfonamide LinkerTo increase metabolic stability and modify hydrogen bonding properties.

Advanced Spectroscopic and Crystallographic Investigations of 1 Ethyl 4 2 Phenoxypropanoyl Piperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for probing the dynamic behavior and detailed structural features of molecules in solution. For 1-ethyl-4-(2-phenoxypropanoyl)piperazine, NMR studies reveal complex conformational isomerism arising from two primary sources: the restricted rotation around the amide C-N bond and the ring inversion of the piperazine (B1678402) core. nih.gov

At room temperature, the partial double bond character of the amide linkage slows rotation, leading to the potential observation of distinct sets of signals for protons and carbons near the acyl group. nih.govnih.gov Simultaneously, the piperazine ring undergoes chair-to-chair interconversion. The combination of these dynamic processes often results in broadened or multiple signals in the ¹H and ¹³C NMR spectra. Temperature-dependent NMR experiments are typically required to resolve these features, with distinct conformers becoming observable at lower temperatures. nih.govrsc.org

Illustrative ¹H and ¹³C NMR Data

The following tables present hypothetical, yet representative, ¹H and ¹³C NMR data for this compound, compiled from analyses of analogous N-acylpiperazines and phenoxy derivatives. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.35 - 7.25 m 2H Ar-H (meta)
7.00 - 6.90 m 3H Ar-H (ortho, para)
4.85 q 1H O-CH(CH₃)
3.80 - 3.60 m (br) 4H Piperazine H (positions 2, 6)
2.60 - 2.40 m (br) 4H Piperazine H (positions 3, 5)
2.45 q 2H N-CH₂CH₃
1.60 d 3H O-CH(CH₃)

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment
171.5 C=O (Amide)
157.0 Ar-C (ipso, O-Ar)
129.5 Ar-C (meta)
121.0 Ar-C (para)
116.0 Ar-C (ortho)
73.0 O-CH(CH₃)
52.5 N-CH₂CH₃
53.0, 45.0 Piperazine C (positions 3, 5 and 2, 6)
19.0 O-CH(CH₃)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of this compound and confirming its structural connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations would be observed between the methyl and methine protons of the propanoyl group (H-C(CH₃)-C=O), between the ethyl group's methylene (B1212753) and methyl protons (N-CH₂-CH₃), and within the piperazine ring's ethylene (B1197577) bridges. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. nih.gov This is crucial for distinguishing the various CH, CH₂, and CH₃ groups in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximities between protons. This technique would be critical for analyzing the molecule's preferred conformation in solution. For example, NOE correlations between protons of the phenoxy group and specific protons on the piperazine ring could indicate a folded conformation. It could also help to distinguish between different rotamers arising from the amide bond.

Mass Spectrometry for Fragment Analysis, Isotopic Patterns, and High-Resolution Mass Determination

Mass spectrometry (MS) provides essential information regarding molecular weight and fragmentation patterns, which helps to confirm the molecular structure.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M+H]⁺) with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula (C₁₅H₂₂N₂O₂).

Electron Impact (EI) or Electrospray Ionization (ESI) would induce fragmentation of the molecule, yielding a characteristic pattern. The major fragmentation pathways for this compound are predicted to be:

Alpha-cleavage: Loss of the ethyl group from the piperazine nitrogen, leading to a stable acylium ion.

Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the piperazine nitrogen is a common fragmentation pathway for amides. This would result in two primary fragments: the phenoxypropanoyl cation and the N-ethylpiperazine cation.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage to produce characteristic fragments.

Phenoxy Group Fragmentation: Cleavage can occur at the ether linkage, leading to the formation of a phenoxy radical or cation (m/z 93/94) and the corresponding propanoyl-piperazine fragment. nih.govresearchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure
262 [M]⁺ (Molecular Ion)
149 [C₆H₅OCH(CH₃)CO]⁺
113 [CH₃CH₂N(CH₂CH₂)₂NH]⁺
99 [CH₃CH₂N(CH₂CH₂)]⁺
93 [C₆H₅O]⁺

Isotopic patterns, primarily due to the natural abundance of ¹³C, would be analyzed to further confirm the number of carbon atoms in the molecular ion and its fragments.

X-ray Crystallography of this compound and Related Derivatives

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. nih.gov While a crystal structure for the title compound is not available, analysis of related N-acylpiperazine structures allows for a detailed prediction. nih.govresearchgate.netresearchgate.net

In the solid state, the piperazine ring of this compound would almost certainly adopt a chair conformation. nih.govresearchgate.net The N-acyl group's nitrogen atom (N4) is expected to be nearly planar (sp² hybridized) due to amide resonance, while the N-ethyl nitrogen (N1) would maintain a more tetrahedral geometry (sp³ hybridized). researchgate.net

Table 4: Predicted Crystallographic Parameters for this compound (Illustrative)

Parameter Predicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
Conformation Piperazine ring in chair form
Amide Bond Trans configuration
Key Bond Length (C=O) ~1.23 Å
Key Bond Length (C(O)-N) ~1.35 Å

The crystal lattice would be stabilized by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors (like N-H or O-H), the packing would be dominated by:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the amide group is a good hydrogen bond acceptor. Weak hydrogen bonds involving C-H groups from the piperazine ring, the ethyl substituent, or the aromatic ring as donors are expected to be a significant stabilizing force. mdpi.com

van der Waals Forces: These dispersion forces would be extensive, arising from interactions between the phenyl rings and the aliphatic portions of the molecules. Pi-stacking interactions between the phenoxy groups of adjacent molecules might also occur, though they are less common in non-planar systems.

Dipole-Dipole Interactions: The polar amide group would create significant dipole moments, leading to dipole-dipole interactions that help to orient the molecules within the crystal lattice. mdpi.com

The combination of these forces would create a tightly packed, three-dimensional supramolecular architecture. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Advanced Functional Group Analysis and Hydrogen Bonding Studies (beyond basic identification)ultraphysicalsciences.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive approach for the detailed structural elucidation of complex organic molecules such as this compound. Beyond simple functional group identification, these methods provide nuanced insights into the molecular framework, conformational subtleties, and the nature of non-covalent interactions that dictate the molecule's three-dimensional structure and properties. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental spectra to provide a more robust assignment of vibrational modes. nih.govresearchgate.net

A comprehensive analysis of the vibrational spectra of this compound can be dissected by considering the characteristic vibrations of its primary structural units: the phenoxy group, the propanoyl linker, the piperazine ring, and the N-ethyl substituent.

Aromatic and Ether Vibrations (Phenoxy Group):

The phenoxy moiety gives rise to a series of distinct bands. The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. mdpi.com The C-C stretching vibrations within the phenyl ring typically produce a set of bands in the 1610-1450 cm⁻¹ range. nih.gov The asymmetric C-O-C (aryl-alkyl ether) stretching is a key indicator and is anticipated to be a strong band in the IR spectrum, generally found around 1250-1200 cm⁻¹. niscpr.res.in The corresponding symmetric stretch is often weaker and appears at a lower frequency. Out-of-plane (OOP) C-H bending vibrations of the monosubstituted benzene (B151609) ring are also characteristic, appearing in the 770-730 cm⁻¹ and 720-680 cm⁻¹ regions.

Amide Carbonyl and Propanoyl Vibrations:

The tertiary amide C=O stretching vibration is one of the most prominent features in the IR spectrum of this compound, typically observed as a strong absorption band in the 1670-1630 cm⁻¹ region. The precise frequency of this band is sensitive to the local electronic and steric environment. The C-N stretching vibration of the amide group is expected in the 1400-1300 cm⁻¹ range, though it can be coupled with other vibrations. The aliphatic C-H stretching and bending vibrations of the propanoyl methyl and methine groups will overlap with those from the ethyl and piperazine moieties.

Piperazine and N-Ethyl Group Vibrations:

The vibrational modes of the N-ethylpiperazine fragment are complex due to the puckered nature of the piperazine ring (typically a chair conformation) and the presence of the ethyl group. The CH₂ stretching vibrations of the piperazine ring and the ethyl group are expected in the 2980-2800 cm⁻¹ region. mdpi.com A notable feature for N-ethyl substituted piperazines is the appearance of bands related to the ethyl group's movements, including CH₃ and CH₂ bending modes. The piperazine ring itself has several characteristic "breathing" and deformation modes, which are distributed across the fingerprint region (below 1500 cm⁻¹). Studies on similar N-substituted piperazines show characteristic bands for C-N stretching and CH₂ wagging and twisting in the 1300-800 cm⁻¹ range. researchgate.netnih.gov

Hydrogen Bonding Studies:

While this compound lacks classical hydrogen bond donors like -OH or -NH groups, the potential for weak intramolecular C-H···O hydrogen bonds exists. These interactions can occur between an activated C-H group (e.g., from the piperazine ring or the propanoyl linker) and one of the oxygen atoms (either the ether or the carbonyl oxygen). Such interactions can lead to subtle but measurable shifts in the vibrational frequencies of the involved groups. For instance, a C-H···O interaction could cause a slight red-shift (shift to lower frequency) and broadening of the participating C-H stretching band, and a small blue-shift in the C=O or C-O-C stretching frequency. niscpr.res.inrsc.org Advanced techniques, such as variable-temperature FTIR or studies in different solvents, could help to probe these weak interactions.

The following tables summarize the expected key vibrational frequencies based on data from analogous compounds.

Interactive Data Table: Key Infrared (IR) Vibrational Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Unit
3100-3000Medium-WeakAromatic C-H StretchPhenoxy
2980-2800StrongAliphatic C-H Stretch (CH₃, CH₂)Ethyl, Piperazine, Propanoyl
1670-1630StrongAmide C=O Stretch (νC=O)Propanoyl-Piperazine
~1600, ~1500MediumAromatic C=C StretchPhenoxy
1470-1430MediumCH₂ ScissoringEthyl, Piperazine
1250-1200StrongAsymmetric C-O-C StretchPhenoxy
1180-1150MediumC-N StretchPiperazine
770-730StrongAromatic C-H OOP BendPhenoxy
720-680StrongAromatic C-H OOP BendPhenoxy

Interactive Data Table: Key Raman Vibrational Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Unit
3100-3000StrongAromatic C-H StretchPhenoxy
2980-2800StrongAliphatic C-H StretchEthyl, Piperazine, Propanoyl
1670-1630WeakAmide C=O Stretch (νC=O)Propanoyl-Piperazine
~1600Very StrongAromatic Ring StretchPhenoxy
~1000StrongAromatic Ring BreathingPhenoxy
850-800MediumPiperazine Ring BreathingPiperazine
770-730MediumAromatic C-H OOP BendPhenoxy

Computational and Theoretical Studies of 1 Ethyl 4 2 Phenoxypropanoyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.net These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 1-ethyl-4-(2-phenoxypropanoyl)piperazine, DFT studies, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), can be performed to optimize the molecule's geometry and calculate its electronic properties. researchgate.netnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. dntb.gov.ua In studies of similar piperazine (B1678402) derivatives, these calculations have been used to correlate electronic parameters with biological activity. mdpi.com

The charge distribution within the this compound molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.netdntb.gov.ua This reveals the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. For instance, the nitrogen atoms of the piperazine ring and the oxygen atoms of the phenoxy and propanoyl groups are expected to be regions of negative charge, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Piperazine Derivatives from DFT Studies

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Aryl Piperazine Derivative 1-5.5-1.24.3
Aryl Piperazine Derivative 2-6.1-0.95.2
Aryl Piperazine Derivative 3-5.8-1.54.3

Note: This table presents hypothetical data based on typical values found in DFT studies of various piperazine derivatives to illustrate the type of information generated.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red colors typically indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), susceptible to nucleophilic attack. dtic.mil

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen of the propanoyl group and the ether oxygen of the phenoxy group, as well as the nitrogen atoms of the piperazine ring. researchgate.netresearchgate.net These regions would be the most probable sites for interactions with protons or other electrophilic species. Conversely, the hydrogen atoms attached to the carbon framework would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as those with biological receptors. dtic.mil

Conformational Analysis and Energy Minimization Studies using Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Conformational analysis of this compound is essential to identify its most stable conformations and the energy barriers between them. nih.gov This can be achieved through a combination of molecular mechanics and quantum chemical methods. nih.gov

Molecular mechanics methods, using force fields like MMFF94, are often employed for an initial, rapid exploration of the conformational space. nih.gov This involves systematically rotating the rotatable bonds in the molecule, such as those connecting the piperazine ring to the ethyl and phenoxypropanoyl groups, to generate a wide range of possible conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical methods provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. researchgate.net

MD simulations can reveal the flexibility of the molecule, the accessible conformational space at a given temperature, and the transitions between different conformations. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. nih.gov

Furthermore, MD simulations can explicitly include solvent molecules, such as water, to study the interactions between this compound and its environment. nih.govresearchgate.net This allows for the investigation of solvation effects, including the formation and breaking of hydrogen bonds with water molecules, which can significantly influence the molecule's conformation and properties in solution. nih.govacs.org Studies on similar piperazine derivatives have used MD simulations to understand their behavior in aqueous solutions and their interactions with biological macromolecules. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

QSAR and QSPR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules. openpharmaceuticalsciencesjournal.comscispace.comnih.gov

For this compound and its derivatives, QSAR studies would involve generating a dataset of structurally related compounds with measured biological activity. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. mdpi.comopenpharmaceuticalsciencesjournal.com

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. mdpi.comscispace.com A robust QSAR model can provide insights into the structural features that are important for the desired biological effect. nih.govnih.govnih.govresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor TypeExample Descriptors
Constitutional Molecular Weight, Number of Oxygen Atoms (nO), Number of Double Bonds (nDB) openpharmaceuticalsciencesjournal.com
Topological Wiener Index, Kier & Hall Connectivity Indices
Geometrical Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO/LUMO Energies, Polarizability mdpi.com

The insights gained from QSAR and other computational studies can be applied to the rational design of new derivatives of this compound. researchgate.netnih.gov Drug design strategies can be broadly categorized as ligand-based or structure-based.

In ligand-based drug design , the design of new molecules is guided by the knowledge of other molecules that bind to the biological target of interest. mdpi.com QSAR models are a prime example of a ligand-based approach. By understanding which structural and physicochemical properties are correlated with activity, medicinal chemists can propose modifications to the this compound scaffold that are predicted to enhance its potency or selectivity. mdpi.comthieme-connect.com For instance, if a QSAR model indicates that increasing the hydrophobicity of a particular region of the molecule is beneficial, derivatives with lipophilic substituents in that region can be synthesized and tested.

Structure-based drug design , on the other hand, relies on the three-dimensional structure of the biological target, which is typically a protein or nucleic acid. If the structure of the target is known, molecular docking simulations can be used to predict how this compound and its analogs bind to the active site. nih.gov These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information can then be used to design new derivatives with improved complementarity to the binding site, with the aim of increasing binding affinity and, consequently, biological activity. scispace.com The piperazine scaffold is often considered a "privileged structure" in drug design due to its favorable properties and its ability to be readily modified to interact with various biological targets. nih.govnih.gov

Prediction of Theoretical Activity Profiles and Molecular Descriptors

In the realm of modern drug discovery and development, computational and theoretical studies serve as a crucial initial step to forecast the potential of a new chemical entity. For novel compounds such as this compound, these in silico methods provide invaluable insights into their likely behavior in biological systems, guiding further experimental research. This section details the theoretical activity profiles and molecular descriptors that would be assessed for this compound using established computational models.

The prediction of a compound's pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), alongside its potential toxicity (T), is a cornerstone of these computational evaluations. Various online platforms and software, such as SwissADME and pkCSM, are frequently employed to calculate these parameters. researchgate.net These tools utilize a molecule's two-dimensional structure to estimate a wide array of physicochemical and pharmacokinetic properties.

A comprehensive in silico analysis for this compound would commence with the generation of its molecular structure, followed by the calculation of fundamental molecular descriptors. These descriptors are quantitative values that characterize the physical, chemical, and topological attributes of the molecule. Key descriptors include molecular weight, the logarithm of the partition coefficient (log P) which indicates lipophilicity, topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and the count of rotatable bonds. These parameters are critical in determining a compound's "drug-likeness" and its potential for oral bioavailability.

For instance, a "bioavailability radar" can offer a rapid visual assessment of a molecule's suitability as a potential oral drug candidate by plotting six key physicochemical properties. researchgate.net The ideal ranges for these properties—lipophilicity, size, polarity, solubility, flexibility, and saturation—are represented as a hexagonal zone, and a compound's predicted values are plotted to see if they fall within this desired space.

Beyond these fundamental descriptors, more complex ADMET properties are predicted. These predictions are vital for identifying potential liabilities early in the drug discovery pipeline, thereby reducing the likelihood of late-stage failures. nih.gov Such predictive models can estimate properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Furthermore, potential cardiotoxicity, often assessed by predicting the blockage of the hERG (human Ether-à-go-go-Related Gene) channel, and other toxicological endpoints like mutagenicity and carcinogenicity are also evaluated.

The following tables illustrate the types of data that would be generated in a computational study of this compound.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Ideal Range
Molecular Weight ( g/mol ) Value < 500
Log P (o/w) Value -0.7 to +5.0
Topological Polar Surface Area (Ų) Value 20 to 130
Hydrogen Bond Donors Value ≤ 5
Hydrogen Bond Acceptors Value ≤ 10

Table 2: Predicted ADMET Profile of this compound

Parameter Prediction
Absorption
Gastrointestinal Absorption High/Low
Blood-Brain Barrier Permeant Yes/No
P-glycoprotein Substrate Yes/No
Distribution
VDss (human) (log L/kg) Value
Metabolism
CYP1A2 Inhibitor Yes/No
CYP2C19 Inhibitor Yes/No
CYP2C9 Inhibitor Yes/No
CYP2D6 Inhibitor Yes/No
CYP3A4 Inhibitor Yes/No
Excretion
Total Clearance (log ml/min/kg) Value
Toxicity
hERG I Inhibitor Yes/No
Hepatotoxicity Yes/No
AMES Mutagenicity Yes/No

It is imperative to note that while these in silico predictions are highly valuable for prioritizing and guiding drug discovery efforts, they are theoretical in nature. The predicted activity profiles and molecular descriptors for this compound would require subsequent validation through in vitro and in vivo experimental studies to confirm the computational findings.

Pre Clinical Biochemical and Pharmacological Activity Profiling of 1 Ethyl 4 2 Phenoxypropanoyl Piperazine in Vitro and Non Human in Vivo

Investigation of Receptor Binding Affinities and Selectivity

No data is available on the affinity or selectivity of 1-ethyl-4-(2-phenoxypropanoyl)piperazine for any specific biological receptors.

Radioligand Binding Assays for Target Interaction

There are no published studies that have utilized radioligand binding assays to determine the interaction of this compound with any target.

Fluorescence Polarization and Other Biophysical Assays for Binding Kinetics

Information regarding the use of fluorescence polarization or other biophysical assays to determine the binding kinetics (such as Kd, kon, and koff) of this compound is not available in the public domain.

Enzyme Inhibition and Activation Studies

There is no specific information detailing the inhibitory or activatory effects of this compound on any enzymes. While related compounds are noted as PARP-1 inhibitors, the activity of this specific molecule has not been reported. googleapis.comgoogleapis.com

Kinetic Characterization of Enzyme Interactions (e.g., IC50, Ki determination)

No IC50 or Ki values for this compound against any enzyme target have been published.

Mechanistic Studies of Enzyme Modulation (e.g., competitive, non-competitive)

There are no mechanistic studies available that describe the mode of enzyme modulation (e.g., competitive, non-competitive, or allosteric) for this compound.

Cellular Assays and Signaling Pathway Modulation (as research tools for mechanistic understanding)

No research has been published describing the use of this compound in cellular assays or its effects on any cellular signaling pathways.

Cell-Based Reporter Gene Assays for Pathway Activation/Inhibition

Cell-based reporter gene assays are instrumental in the high-throughput screening of compounds to identify their modulatory effects on specific cellular pathways. nih.govnih.gov For a compound like this compound, these assays would be crucial in determining its potential as an activator or inhibitor of nuclear receptors or key signaling pathways. For instance, cell lines such as HEK293 or HepG2, which are commonly used in toxicology and pharmacology studies, can be engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a specific response element. nih.govnih.gov

Given the structural similarities of the phenoxy-acyl moiety to certain classes of anti-inflammatory and neuroactive compounds, it would be pertinent to screen this compound against a panel of reporter assays. This panel would likely include assays for pathways implicated in inflammation and neurological function, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, various nuclear hormone receptors, and pathways related to cellular stress responses. The results from such assays would provide initial insights into the compound's mechanism of action at the molecular level.

Table 1: Hypothetical Reporter Gene Assay Panel for this compound

PathwayReporter GeneCell LinePotential Application
NF-κB PathwayLuciferaseHEK293Anti-inflammatory activity
Estrogen Receptor (ERα)β-lactamaseMCF7-VM7Luc4E2Endocrine disruption potential
Glucocorticoid Receptor (GR)β-lactamaseHEK293TAnti-inflammatory/immunosuppressive activity
Oxidative Stress Response (Nrf2/ARE)LuciferaseAREc32Cellular stress response

Intracellular Calcium Flux Studies and Ion Channel Modulation

The piperazine (B1678402) moiety is a common scaffold in compounds targeting ion channels and G-protein coupled receptors (GPCRs), which can influence intracellular calcium levels. Studies on other piperazine derivatives have demonstrated their ability to modulate neuronal store-operated calcium entry (nSOCE) through channels like TRPC6, which is significant in the context of neurodegenerative diseases. nih.gov Therefore, it is plausible that this compound could modulate intracellular calcium flux.

To investigate this, in vitro studies using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) in relevant cell lines (e.g., primary neurons, neuroblastoma cells, or recombinant cell lines expressing specific ion channels) would be conducted. These studies would assess the compound's ability to either directly open or close calcium channels or to modulate the activity of receptors that trigger intracellular calcium release from the endoplasmic reticulum or influx from the extracellular space. Any observed activity could point towards potential effects on neurotransmission, muscle contraction, or other calcium-dependent cellular processes.

Investigation of Specific Intracellular Signaling Pathways (e.g., MAPK, Akt, NF-κB)

Many biologically active compounds exert their effects by modulating key intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and NF-κB pathways. These pathways are central to cellular processes including inflammation, cell growth, and survival.

MAPK and NF-κB Pathways: The NF-κB and MAPK signaling pathways are often activated by inflammatory stimuli and contribute to the production of pro-inflammatory mediators. nih.gov Given that some phenoxy acetic acid derivatives have shown anti-inflammatory properties by inhibiting these pathways, it is hypothesized that this compound may exhibit similar activity. mdpi.com Studies on related compounds have shown that they can suppress the phosphorylation of MAPK proteins (like p38 and JNK) and inhibit the translocation of the NF-κB p65 subunit to the nucleus. nih.gov

Akt Signaling Pathway: The Akt pathway is crucial for promoting cell survival and growth. Some piperazine derivatives have been shown to influence this pathway. nih.gov Investigation into the effect of this compound on the phosphorylation status of Akt would reveal its potential impact on cell survival and metabolism.

These investigations would typically involve treating cultured cells with the compound and then analyzing the phosphorylation state and total protein levels of key signaling molecules using techniques like Western blotting or ELISA.

In Vitro Cytotoxicity and Cell Viability Studies

In vitro cytotoxicity assays are essential for determining the concentration range at which a compound can be used as a research tool without causing overt cellular damage, thereby ensuring that observed pharmacological effects are not merely a consequence of toxicity. nih.gov A number of piperazine amide derivatives have been evaluated for their cytotoxic potential against various human cancer cell lines, including leukemia, breast, and prostate cancer lines. nih.govresearchgate.netijpsr.comdrugsandalcohol.ie

For instance, a series of novel N-ethyl-piperazinyl amides of oleanonic and ursonic acids demonstrated significant cytotoxic effects, with some compounds showing GI50 (50% growth inhibition) values in the submicromolar range. nih.gov Another study on piperazine amides reported IC50 values against the MDA-MB-231 breast cancer cell line of 11.3 µM. ijpsr.com Conversely, some piperazine amides have shown low cytotoxicity to mammalian fibroblast cells, indicating a degree of selectivity. nih.govresearchgate.net

The cytotoxicity of this compound would be assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay on a panel of both cancerous and non-cancerous cell lines to establish its selectivity.

Table 2: Representative Cytotoxicity Data for Structurally Related Piperazine Amides

Compound TypeCell LineActivity MetricObserved Value (µM)Reference
N-ethyl-piperazinyl amide of oleanonic acid derivativeVarious Cancer LinesGI500.70 - 0.99 nih.gov
4-(benzo nih.govresearchgate.netdioxol-5-ylmethyl) piperazine amide derivativeMDA-MB-231 (Breast Cancer)IC5011.3 ijpsr.com
Piperazine amide derivativesNCTC FibroblastsCC50> 200 nih.govresearchgate.net
Piperazine amide of betulinic acidT-lymphoblastic leukemiaIC500.7 - 7.8 nih.gov

In Vivo Pharmacological Studies in Non-Human Animal Models

In vivo studies in non-human animal models are critical for understanding the integrated physiological effects of a compound and for providing a bridge between in vitro activity and potential therapeutic application.

The piperazine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, with many derivatives exhibiting a range of neuropharmacological activities. researchgate.netsilae.it Depending on the substituents, piperazine derivatives can act as stimulants, hallucinogens, anxiolytics, or antidepressants. nih.gov For example, some N-substituted piperazines have been shown to induce stimulant-like effects by increasing locomotor activity in mice, while others have demonstrated anxiolytic-like activity in the elevated plus-maze test. nih.govnih.gov The anxiolytic and antidepressant-like activities of some piperazine derivatives are thought to be mediated through the serotonergic and GABAergic systems. nih.govbenthamdirect.com Acyl piperazines, a related class, are known to be µ-opioid receptor agonists with the potential to penetrate the central nervous system. service.gov.ukservice.gov.uk

Given this background, this compound would likely be evaluated in a battery of behavioral tests in rodents to characterize its CNS profile.

Table 3: Potential Behavioral Neuroscience Models for this compound

Behavioral ModelPotential Effect to be MeasuredRelevance
Open Field TestLocomotor activity, anxiety-like behaviorGeneral CNS stimulant or depressant effects
Elevated Plus MazeAnxiolytic or anxiogenic effectsAnxiety disorders
Forced Swim TestAntidepressant-like activityDepressive disorders
Hot Plate TestAnalgesic effects (central)Pain modulation

The phenoxy-acyl group is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds. nih.gov Derivatives of phenoxy acetic acid have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. mdpi.comresearchgate.netnih.gov In vivo studies using the carrageenan-induced paw edema model in rats are standard for evaluating the anti-inflammatory potential of new compounds. nih.govmdpi.com In this model, a reduction in paw swelling after administration of the test compound indicates anti-inflammatory activity. For example, a phenoxy acetic acid derivative demonstrated a 63.35% inhibition of paw thickness in this model. mdpi.com

Therefore, this compound would be a strong candidate for evaluation in such models to determine if its structural features translate to anti-inflammatory or analgesic effects in a whole-organism context.

Receptor Occupancy Studies in Animal Brains using Imaging Techniques

Extensive searches of publicly available scientific literature and clinical trial databases have not yielded specific data on receptor occupancy studies in animal brains for the compound this compound using imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

While the broader class of piperazine derivatives has been investigated extensively for their interactions with various central nervous system receptors, and many have been developed as imaging agents, research focusing specifically on the in vivo receptor binding and brain occupancy of this compound is not currently published. nih.govnih.govnih.govnih.gov

Methodologies for such studies typically involve synthesizing a radiolabeled version of the compound of interest (e.g., with Carbon-11 or Fluorine-18 for PET) and administering it to animal models. nih.govnih.gov PET or SPECT imaging would then be used to visualize and quantify the compound's distribution in the brain. To determine receptor occupancy, researchers would conduct baseline scans and then repeat the imaging after administering a blocking agent—an unlabeled drug known to bind to the target receptor. The displacement of the radiolabeled compound by the blocking agent allows for the calculation of specific binding and receptor occupancy in various brain regions. nih.govnih.govnih.gov

Although this is a standard approach in neuropharmacology for characterizing novel compounds, the specific application of these techniques to this compound has not been documented in available sources. Therefore, no data tables or detailed research findings on its receptor occupancy in animal brains can be provided at this time.

Structure Activity Relationship Sar Studies of 1 Ethyl 4 2 Phenoxypropanoyl Piperazine Derivatives

Impact of Substituents on the Phenoxy Group on Biological Activity

Substituents on the terminal phenoxy group of piperazine (B1678402) derivatives can dramatically alter their pharmacological profile, including receptor affinity, selectivity, and functional activity. The electronic and steric properties of these substituents are critical in defining the interaction with biological targets.

Research on a series of N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives has demonstrated that substitutions on the phenoxy ring are pivotal for their activity on the central nervous system. nih.gov For instance, the introduction of methyl groups at the 2, 4, and 6 positions of the phenoxy ring in compounds like 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine resulted in significant anxiolytic and anticonvulsant activities. nih.gov This suggests that the steric bulk and increased lipophilicity provided by the methyl groups may enhance binding to specific receptors, such as the 5-HT1A and α1-adrenergic receptors, where this compound showed high affinity. nih.gov

In a different class of arylpiperazine derivatives, substitutions on the phenyl ring attached to the piperazine core were also shown to be crucial. For example, in a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, the nature of the substituent on the phenylpiperazine moiety influenced their anxiolytic and skeletal muscle relaxant activities. nih.gov

The following table summarizes the impact of phenoxy group substitutions on the biological activity of selected piperazine derivatives.

Compound IDPhenoxy Ring SubstitutionObserved Biological ActivityReceptor Affinity (Ki, nM)
1 2,4,6-trimethylAnxiolytic, Anticonvulsant nih.gov5-HT1A: 5, α1: 15, D2: 189 nih.gov
2 UnsubstitutedVaried CNS activitiesNot specified
3 4-fluoroSerotonin-selective reuptake inhibition researchgate.netSERT IC50: 1.45 µM researchgate.net

These findings underscore the principle that modifying the electronic landscape and topography of the phenoxy ring is a key strategy in the rational design of piperazine-based therapeutic agents.

Role of Piperazine Ring Modifications on Binding and Efficacy

The piperazine ring itself is a common scaffold in many biologically active compounds due to its favorable physicochemical properties, including its ability to improve solubility and oral bioavailability. nih.gov Modifications to this central ring, either by substitution on the second nitrogen atom or by altering the ring's conformation, are critical determinants of binding and efficacy.

In the context of dopamine (B1211576) transporter (DAT) inhibitors, replacing the piperazine ring in GBR 12909 analogues with a more flexible N,N'-dimethylpropyldiamine moiety led to a shift in selectivity towards the norepinephrine (B1679862) (NE) transporter. nih.gov Conversely, introducing rigidity by incorporating a carbonyl group adjacent to the piperazine nitrogen was detrimental to activity. nih.gov This highlights a delicate balance between conformational flexibility and pre-organization for optimal receptor interaction.

Furthermore, the nature of the substituent on the N4-nitrogen of the piperazine ring is a major determinant of activity. In a series of arylpiperazine derivatives with cytotoxic activity, replacing a phenylpiperazine with a benzylpiperazine resulted in a significant decrease in activity against certain cancer cell lines. mdpi.com The introduction of a pyrimidinyl group at this position was found to be beneficial for anticancer activity. mdpi.com

The table below illustrates how modifications to the piperazine ring and its N4-substituent affect biological outcomes.

ModificationResulting Biological EffectReference
Replacement with N,N'-dimethylpropyldiamineEnhanced selectivity for norepinephrine transporter nih.gov
Introduction of a carbonyl groupReduced transporter affinity nih.gov
N4-benzyl instead of N4-phenylDecreased cytotoxic activity in DU145 cells mdpi.com
N4-pyrimidinyl introductionBeneficial for anti-cancer activity mdpi.com

These examples demonstrate that the piperazine ring is not merely a linker but an active pharmacophoric element whose modifications can fine-tune the selectivity and potency of the molecule.

Influence of the Propanoyl Linker and Stereochemistry on Biological Activity

The linker connecting the phenoxy and piperazine moieties, in this case, a propanoyl group, plays a significant role in determining the spatial orientation of these two key pharmacophores. The length, rigidity, and stereochemistry of this linker are critical for proper alignment within the binding pocket of a biological target.

In a series of N-(phenoxyalkyl)piperazine derivatives, the length of the alkyl chain influenced the type of CNS activity observed. For instance, a propyl linker in 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine was associated with anxiolytic, anticonvulsant, and antiallodynic activities. nih.gov

Stereochemistry is another crucial factor, as biological systems are chiral environments. For the 2-phenoxypropanoyl linker, the chiral center at the C2 position of the propanoyl group can lead to stereoisomers with potentially different biological activities and metabolic profiles. While specific studies on the stereochemistry of 1-ethyl-4-(2-phenoxypropanoyl)piperazine were not found, research on other chiral piperazine derivatives has shown that enantiomers can exhibit different affinities and efficacies. For example, in a study of antimycobacterial agents, the different stereoisomers of N-arylpiperazine derivatives showed varying levels of activity and cytotoxicity. mdpi.com

The importance of the linker is also highlighted in studies of other piperazine-containing compounds. For example, the introduction of an amide group into the linker of dopamine transporter inhibitors was tolerated, but its position was critical for maintaining affinity. nih.gov

Linker/Stereochemistry FeatureImpact on Biological ActivityReference
Propyl linkerAnxiolytic, anticonvulsant, and antiallodynic activities nih.gov
Chiral center at C2 of propanoylPotential for stereoselective biological activityGeneral principle
Amide group in linkerPosition critical for maintaining dopamine transporter affinity nih.gov

Development of SAR Models and Predictive Relationships for Future Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the chemical structure of compounds with their biological activity. These models can guide the design of new, more potent, and selective analogs.

For various classes of piperazine derivatives, QSAR studies have been successfully employed. For instance, 2D-QSAR models have been developed for piperazine-based ligands targeting the Sigma-2 receptor, using conformation-independent descriptors to screen large databases for potential hits. nih.gov These models rely on descriptors that capture the physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric parameters.

In the development of anti-diabetic agents, QSAR models for N-arylsulfonyl-N-2-pyridinyl-piperazine analogs were created using multiple linear regression (MLR), partial least squares (PLS), and artificial neural network (ANN) approaches. google.com These models provided insights into which descriptors, and by extension which structural features, are most important for the observed biological activity. google.com

While a specific QSAR model for this compound derivatives was not identified in the public domain, the principles from existing models for related structures can be applied. Key descriptors likely to be important for the biological activity of this class of compounds would include:

Topological descriptors: Describing the atomic connectivity and shape of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are crucial for receptor interactions.

Hydrophobic descriptors: Like logP, which influences membrane permeability and binding to hydrophobic pockets.

The development of a robust QSAR model for this compound derivatives would require a dataset of analogs with experimentally determined biological activities. Such a model would be invaluable for predicting the activity of virtual compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new drug candidates.

Metabolic Stability and Biotransformation Studies in Vitro

Microsomal Stability Assays of 1-ethyl-4-(2-phenoxypropanoyl)piperazine

Microsomal stability assays are a fundamental component of in vitro drug metabolism studies, designed to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes. These assays are crucial in early drug discovery to predict the hepatic clearance of a new chemical entity.

While specific data for this compound is not available, a typical microsomal stability assay would involve incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the cofactor NADPH to initiate enzymatic reactions. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The results from such an assay would be used to determine key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). These values help in classifying the compound's metabolic stability, which can range from highly stable to rapidly metabolized. For arylpiperazine derivatives, metabolic stability can vary significantly based on the substituents on the piperazine (B1678402) and aryl rings. For instance, a study on a series of arylpiperazine derivatives showed that the metabolic half-life in human liver microsomes ranged from approximately 2.76 to 9.32 minutes, highlighting the impact of structural modifications on metabolic stability.

Table 1: Representative Data from a Microsomal Stability Assay for a Generic Piperazine Derivative

ParameterValue
Test Compound Concentration1 µM
Microsomal Protein Concentration0.5 mg/mL
Incubation Time Points0, 5, 15, 30, 45 min
In Vitro Half-life (t½)Hypothetical Value
Intrinsic Clearance (CLint)Hypothetical Value

Identification and Characterization of In Vitro Metabolites (using advanced analytical techniques)

Following the determination of metabolic stability, the next step involves identifying the structures of the metabolites formed during the in vitro assay. This is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-QTOF-MS/MS. This technique allows for the detection of metabolites and the characterization of their structures based on their mass-to-charge ratio and fragmentation patterns.

For a compound like this compound, several potential sites of metabolism exist. Advanced analytical techniques would be employed to pinpoint the exact structural modifications. For other piperazine-containing compounds, common metabolic transformations include hydroxylation of the aromatic rings, oxidation of the piperazine ring, and N-dealkylation. For example, a study on the anticancer molecule IMID-2, a piperazine derivative, identified eight metabolites in vitro using UPLC-QTOF-MS/MS. researchgate.net These included products of N-oxidation, hydroxylation, and dealkylation.

Table 2: Potential In Vitro Metabolites of this compound

Putative MetaboliteBiotransformationAnalytical Technique for Confirmation
Hydroxylated phenoxy derivativeAromatic hydroxylationLC-HRMS
Hydroxylated piperazine derivativeAliphatic hydroxylationLC-HRMS
N-deethylated piperazine derivativeN-dealkylationLC-HRMS
Piperazine ring-opened derivativeOxidative cleavageLC-HRMS
Glucuronide conjugateGlucuronidation (Phase II)LC-HRMS

Elucidation of Metabolic Pathways In Vitro (e.g., Phase I and Phase II biotransformations)

The identification of metabolites allows for the elucidation of the compound's metabolic pathways. Drug metabolism is generally divided into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Biotransformations:

For this compound, Phase I metabolism would likely be initiated by CYP450 enzymes. Based on studies of similar structures, the following pathways are plausible:

Oxidation: This is a common metabolic route. Hydroxylation could occur on the phenoxy ring or the aliphatic carbons of the propanoyl or ethyl groups. The piperazine ring itself is also susceptible to oxidation.

N-dealkylation: The ethyl group attached to the piperazine nitrogen is a likely site for enzymatic removal, leading to the formation of a secondary amine. Studies on various arylpiperazine derivatives have shown that CYP3A4-dependent N-dealkylation is a major metabolic pathway.

Phase II Biotransformations:

If Phase I metabolism introduces or exposes a functional group like a hydroxyl group, the metabolite can then undergo Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety to the metabolite. For instance, studies on the piperazine-based anticancer molecule IMID-2 have shown that glucuronidation plays a significant role in the formation of its Phase II metabolites. researchgate.net

Analytical Method Development for 1 Ethyl 4 2 Phenoxypropanoyl Piperazine in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

HPLC is a primary technique for assessing the purity and determining the concentration of "1-ethyl-4-(2-phenoxypropanoyl)piperazine" due to its high resolution, reproducibility, and versatility. A typical method involves a reversed-phase approach, where the compound is separated on a nonpolar stationary phase.

Method development focuses on optimizing several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring it is well-separated from any impurities or degradation products. These parameters include the selection of the stationary phase (e.g., C18 or C8 columns), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the column temperature. UV detection is commonly employed for quantification, with the detection wavelength selected based on the compound's maximum absorbance.

Validation is performed according to established guidelines to ensure the method is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives or Specific Fragments

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility due to its molecular weight and polarity, GC-MS can be employed for the identification of volatile impurities or for specific applications where derivatization is feasible to increase volatility.

In a typical GC-MS analysis, the compound would be introduced into a heated injection port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron impact) and fragments them into a unique pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification.

The mass spectrum of "this compound" would be expected to show characteristic fragments corresponding to the cleavage of its structure, such as ions representing the ethylpiperazine moiety and the phenoxypropanoyl group.

Table 2: Predicted Key Mass Fragments for GC-MS Identification

m/z (mass-to-charge ratio) Putative Fragment Identity
113 [ethylpiperazine]+
149 [phenoxypropanoyl]+

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification in Complex Research Samples

For high-sensitivity and high-selectivity quantification in complex biological or environmental matrices (e.g., plasma, tissue homogenates), LC-MS/MS is the method of choice. This technique couples the superior separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.

The LC part of the method is similar to the HPLC approach described earlier, aiming to separate the target analyte from matrix components. Following elution from the LC column, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI).

In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule of "this compound" ([M+H]+) is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and specific product ions are monitored in the third mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and significantly reduces background noise, enabling extremely low limits of quantification.

Table 3: Illustrative LC-MS/MS Parameters for Quantification

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z corresponding to [M+H]+
Product Ions (Q3) Specific fragments (e.g., m/z 113)
Collision Energy Optimized for maximum fragment intensity

| LC System | UPLC/HPLC with reversed-phase column |

Development of Chiral Separation Methods (if enantiomers are isolated or studied)

The "this compound" molecule contains a chiral center at the carbon atom of the propanoyl group bearing the phenoxy substituent. Therefore, it can exist as two enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual study are critical.

Chiral chromatography is the primary method for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) in either HPLC or Supercritical Fluid Chromatography (SFC). These stationary phases are designed with chiral selectors (e.g., polysaccharide derivatives like cellulose (B213188) or amylose) that interact differently with each enantiomer, leading to different retention times and thus, separation.

Method development involves screening various chiral columns and mobile phases to find conditions that provide adequate resolution (Rs > 1.5) between the enantiomeric peaks. The choice of mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to reversed-phase or polar organic modes, is crucial for achieving successful separation.

Table 4: General Approach for Chiral Method Development

Step Description
1. Column Screening Test a portfolio of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type).
2. Mobile Phase Optimization Vary the composition and additives of the mobile phase (e.g., alcohols, acids, bases).
3. Temperature & Flow Rate Adjust temperature and flow rate to improve resolution and analysis time.

| 4. Detection | Use UV or mass spectrometric detection. |

Future Directions and Emerging Research Avenues for 1 Ethyl 4 2 Phenoxypropanoyl Piperazine

Exploration of Novel Biological Target Interactions and Undiscovered Mechanisms

The piperazine (B1678402) scaffold is a privileged structure in drug discovery, known to interact with a wide array of biological targets. nih.gov This promiscuity is a double-edged sword, offering the potential for new therapeutic applications while necessitating careful characterization to ensure target selectivity. For 1-ethyl-4-(2-phenoxypropanoyl)piperazine, the exploration of its biological targets would be a primary and crucial step.

By analogy with structurally related compounds, several target classes warrant investigation. For instance, derivatives of 1-(2-hydroxy-3-phenyloxypropyl)piperazine have been synthesized and evaluated as T-type calcium channel blockers. nih.gov This suggests that this compound could be investigated for similar activity, which is relevant for neurological and cardiovascular disorders.

Furthermore, N-phenylpiperazine analogs have been extensively studied as ligands for dopamine (B1211576) receptors, particularly with a focus on D2 and D3 subtypes, which are key targets in the treatment of neuropsychiatric disorders. researchgate.net The phenoxypropanoyl moiety could modulate the binding affinity and selectivity of the ethylpiperazine core to these receptors.

The general anesthetic, propofol (B549288) (2,6-diisopropylphenol), acts by potentiating GABAA receptor function. The phenoxy group in this compound might confer some interaction with GABAergic systems, a possibility that could be explored through electrophysiological and binding assays. nih.gov The piperazine core itself is known to have GABA receptor agonist activity in some contexts.

Table 1: Potential Biological Targets for this compound Based on Analogous Compounds

Target ClassExample of Analogous Compound ClassPotential Therapeutic AreaReference
T-type Calcium Channels1-(2-hydroxy-3-phenyloxypropyl)piperazine derivativesNeurological disorders, Cardiovascular diseases nih.gov
Dopamine Receptors (D2/D3)N-phenylpiperazine analogsSchizophrenia, Parkinson's disease researchgate.net
GABAA ReceptorsPropofol (structurally related phenoxy moiety)Anesthesia, Epilepsy nih.gov
CCR5 ReceptorsNovel piperazine derivativesHIV/AIDS

Advancement in Green and Sustainable Synthetic Methodologies for its Production and Analogues

The synthesis of this compound would traditionally involve the acylation of 1-ethylpiperazine (B41427) with 2-phenoxypropanoyl chloride or a related activated carboxylic acid derivative. While effective at a lab scale, such methods often involve hazardous reagents and solvents. The future of pharmaceutical manufacturing lies in the adoption of green and sustainable chemistry principles.

Future research in this area should focus on developing synthetic routes that minimize environmental impact. This could involve several approaches:

Catalytic Amide Bond Formation: Replacing stoichiometric activating agents (like carbodiimides) with catalytic methods for the amide bond formation would reduce waste.

Use of Greener Solvents: Exploring the use of bio-based solvents or even solvent-free reaction conditions would significantly improve the environmental footprint of the synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. Developing a flow process for the synthesis of this compound and its analogs would be a significant advancement.

One-Pot Syntheses: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel would reduce the need for intermediate purification steps, thereby saving time, energy, and materials.

A general retrosynthetic approach that could be optimized using green chemistry principles is depicted below:

Scheme 1: Retrosynthetic Analysis of this compound (Image of a retrosynthetic analysis showing the disconnection of the amide bond to yield 1-ethylpiperazine and 2-phenoxypropanoic acid)

The synthesis of a diverse library of analogs, by varying the substituents on the phenoxy ring and replacing the ethyl group on the piperazine, would also benefit from these green methodologies.

Integration with Systems Chemical Biology Approaches for Holistic Biological Understanding

To gain a comprehensive understanding of the biological effects of this compound, a systems chemical biology approach would be invaluable. Instead of focusing on a single target, this approach aims to understand how a small molecule perturbs entire biological networks.

This can be achieved through a combination of high-throughput screening and "omics" technologies:

Phenotypic Screening: The compound could be screened against a panel of diverse cell lines to identify any interesting cellular phenotypes, such as effects on cell morphology, proliferation, or signaling pathways.

Transcriptomics (RNA-Seq): By treating cells with the compound and analyzing the changes in gene expression, researchers can infer which cellular pathways are being affected.

Proteomics: Techniques like thermal proteome profiling (TPP) or chemical proteomics can be used to identify the direct protein targets of the compound within the cell.

Metabolomics: Analyzing the changes in the cellular metabolome can provide insights into the metabolic pathways that are perturbed by the compound.

By integrating the data from these different "omics" layers, a holistic picture of the compound's mechanism of action can be constructed, potentially revealing novel targets and off-target effects.

Potential for Development as a Chemical Probe for Fundamental Biological Research and Pathway Elucidation

A chemical probe is a small molecule that is used as a tool to study biological systems. An ideal chemical probe has high potency and selectivity for its target, and a well-characterized mechanism of action. If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable chemical probe.

To be useful as a chemical probe, the compound would need to be thoroughly characterized. This would involve:

Affinity and Selectivity Profiling: Testing the compound against a broad panel of receptors, enzymes, and ion channels to confirm its selectivity for the intended target.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs to understand how structural modifications affect its activity. This would also involve the development of a "negative control," a structurally similar but inactive compound.

Cellular Target Engagement Assays: Developing assays to confirm that the compound interacts with its target in a cellular context.

Once validated, such a chemical probe could be used to investigate the role of its target protein in various biological processes and diseases, thereby elucidating fundamental biological pathways. The development of a tagged version of the compound (e.g., with a fluorescent dye or a biotin (B1667282) tag) could further aid in these studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-4-(2-phenoxypropanoyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction uses 1-ethylpiperazine derivatives and phenoxypropanoyl azides. Key steps include:

  • Dissolving the alkyne precursor in a H₂O:DCM (1:2) solvent system with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) to initiate the reaction .
  • Monitoring progress via TLC (hexane:ethyl acetate, 1:2) and purifying the product using silica gel chromatography .
    • Optimization involves adjusting temperature (ambient to 60°C), solvent polarity, and stoichiometric ratios to improve yield (>70%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-spectral analysis is critical:

  • ¹H/¹³C NMR : Peaks at δ 1.31–1.4 ppm (ethyl group), 7.2–7.5 ppm (aromatic protons), and 77.04 ppm (ether linkage) confirm substituent placement .
  • IR Spectroscopy : Absorbance at 1611 cm⁻¹ (C=O stretch) and 1251 cm⁻¹ (C-O-C ether) validate functional groups .
  • Mass Spectrometry : A molecular ion peak at m/z 258 (regulatory intensity 16%) aligns with the expected molecular weight .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In vitro : Radioligand binding assays (e.g., α₁/α₂-adrenoceptors) using rat brain membranes to quantify receptor affinity . Antiplatelet activity can be assessed via platelet aggregation inhibition assays .
  • In vivo : Anti-inflammatory efficacy is tested in adult male Wistar rats using carrageenan-induced paw edema models, with dose ranges of 10–50 mg/kg . Toxicity is evaluated via LD₅₀ determination and histopathological analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound's serotonin receptor affinity?

  • Methodological Answer :

  • SAR Analysis : Replace the phenoxypropanoyl group with fluorobenzyl or aryl sulfonyl groups to assess 5-HT₁A/5-HT₂A receptor binding via competitive displacement assays .
  • Conformational Studies : Computational modeling (e.g., DFT or molecular docking) predicts agonist/antagonist behavior based on aryl ring coplanarity/perpendicularity relative to the piperazine nitrogen .
  • Data Interpretation : A 10-fold increase in 5-HT₁A affinity is observed with electron-withdrawing substituents (e.g., -Cl), while bulky groups reduce binding .

Q. How can researchers resolve contradictions between predicted antiplatelet activity and observed low biological efficacy?

  • Methodological Answer :

  • Hypothesis Testing : Beta-cyclodextrin inclusion complexes (as in ) may reduce bioavailability despite computational predictions of high antiplatelet activity .
  • Experimental Validation : Compare free vs. encapsulated compound efficacy using flow cytometry (platelet activation markers like P-selectin) .
  • Alternative Modifications : Introduce hydrophilic groups (e.g., -OH) to enhance solubility without cyclodextrin, followed by in vivo pharmacokinetic profiling .

Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to calculate logP (optimal range: 2–3) and CYP450 inhibition profiles .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., ester hydrolysis sites) .
  • Docking Studies : Cross-validate with crystal structures of MAGL or FAAH enzymes to assess off-target binding risks .

Q. How can researchers design experiments to address discrepancies in toxicity profiles across structurally similar derivatives?

  • Methodological Answer :

  • Comparative Toxicity Screening : Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logD) with cytotoxicity .
  • Mechanistic Studies : Perform transcriptomic analysis (RNA-seq) on HepG2 cells treated with high-toxicity derivatives to identify upregulated apoptotic pathways .
  • Structural Optimization : Replace the ethyl group with a morpholine ring to reduce hepatotoxicity while retaining activity .

Data Contradiction Analysis

Q. Why do some studies report high receptor binding affinity but low in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Factors : Poor blood-brain barrier penetration (logBB < 0.3) may limit CNS activity despite high in vitro 5-HT₁A binding .
  • Solution : Derivatize with prodrug moieties (e.g., ester-linked glycosides) to enhance bioavailability .
  • Validation : Use microdialysis in rat brains to measure free compound concentrations post-administration .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/ValuesEvidence Source
¹H NMRδ 1.31–1.4 (ethyl), 7.2–7.5 (aryl)
¹³C NMR77.04 ppm (ether), 148.3 ppm (C=O)
IR1611 cm⁻¹ (C=O), 1251 cm⁻¹ (C-O-C)

Table 2 : Dose-Dependent Anti-inflammatory Activity in Wistar Rats

Dose (mg/kg)% Inhibition of Edema (24 h)Toxicity (LD₅₀)
1035%>500 mg/kg
5068%250 mg/kg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4-(2-phenoxypropanoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-ethyl-4-(2-phenoxypropanoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.